1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with structural features similar to 1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide highlights their synthesis and evaluation for various biological activities. For instance, the synthesis and antiprotozoal activity of furan derivatives have been explored, with some compounds showing significant activity against Trypanosoma rhodesiense, suggesting potential applications in antiprotozoal therapy (Das & Boykin, 1977). Additionally, compounds containing furan rings and chlorophenyl groups have been studied for their insecticidal and miticidal properties, indicating the agricultural relevance of these structures (Ming-hua Ji et al., 2009).
Molecular Interactions and Drug Design
The interaction of furan derivatives with DNA has been analyzed, with findings showing enhanced DNA-binding affinity for certain furan-containing drugs. This provides a foundation for the design of more effective pharmaceuticals targeting genetic material for therapeutic purposes (Laughton et al., 1995). Such studies highlight the significance of furan and chlorophenyl components in the development of new drugs with improved efficacy.
Chemical Synthesis and Material Science
The chemical synthesis of furan and cyclopentanecarboxamide derivatives has been extensively explored for their potential applications in material science and organic chemistry. Techniques such as microwave-assisted synthesis have been employed to develop novel compounds with potential anti-inflammatory and antibacterial properties, demonstrating the versatility and relevance of these structures in medicinal chemistry (Ravula et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(22)20-11-16(21)13-7-10-23-12-13/h3-7,10,12,16,21H,1-2,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNGECCEUPVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide |
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